molecular formula C8H11NO2 B13785590 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI)

2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI)

Cat. No.: B13785590
M. Wt: 153.18 g/mol
InChI Key: JWKZIJXBQZLHHY-RQJHMYQMSA-N
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Description

2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) is a complex organic compound with a unique structure that includes an oxazolidinone ring, an ethynyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield an aldehyde or ketone, while reduction of the oxazolidinone ring may produce an amino alcohol.

Scientific Research Applications

2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its bioactive effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI): is similar to other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.

    Ethynyl derivatives: Compounds like ethynylestradiol, which is used in hormonal contraceptives.

Uniqueness

What sets 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(4S,5R)-5-ethynyl-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h1,5-7H,2-3H3,(H,9,10)/t6-,7+/m1/s1

InChI Key

JWKZIJXBQZLHHY-RQJHMYQMSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](OC(=O)N1)C#C

Canonical SMILES

CC(C)C1C(OC(=O)N1)C#C

Origin of Product

United States

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